alpha-Pyrrolidinopropiophenone
Overview
Description
Alpha-Pyrrolidinopropiophenone is a synthetic stimulant compound belonging to the class of cathinones. It is structurally similar to the appetite suppressant diethylpropion and has analogous effects in animals. This compound has been detected in “ecstasy” tablets seized by law enforcement authorities in Germany . This compound produces stimulant effects in humans and animals, although it is said to lack the euphoria compared to other similar compounds .
Preparation Methods
Alpha-Pyrrolidinopropiophenone can be synthesized through various synthetic routes. One common method involves the reaction of propiophenone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like bromine . Industrial production methods may involve more efficient and scalable processes, but detailed industrial methods are not widely documented in the public domain.
Chemical Reactions Analysis
Alpha-Pyrrolidinopropiophenone undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the pyrrolidine ring, leading to the formation of oxo-pyrrolidino derivatives.
Reduction: The beta-keto moiety can be reduced to form alcohol derivatives.
Substitution: Various substitutions can occur on the aromatic ring or the pyrrolidine ring, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alpha-Pyrrolidinopropiophenone has several scientific research applications:
Mechanism of Action
Alpha-Pyrrolidinopropiophenone exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain . This results in heightened alertness, increased energy, and stimulant effects. The compound primarily targets the dopamine transporter and norepinephrine transporter pathways .
Comparison with Similar Compounds
Alpha-Pyrrolidinopropiophenone is similar to other synthetic cathinones such as:
Alpha-Pyrrolidinopentiophenone: Known for its potent stimulant effects and higher abuse potential.
Methylenedioxypyrovalerone: A widely abused synthetic cathinone with strong stimulant properties.
Alpha-Pyrrolidinobutiophenone: Another synthetic cathinone with similar stimulant effects.
Compared to these compounds, this compound is said to lack the euphoria and has a lower abuse potential .
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUJAQRFIJAORQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897462 | |
Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19134-50-0 | |
Record name | α-Pyrrolidinopropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19134-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Pyrrolidinopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019134500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DP8CH58H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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